![molecular formula C8H7BrN2O B1377371 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile CAS No. 1227591-98-1](/img/structure/B1377371.png)
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile
Overview
Description
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O . It is used as a building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is 1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a powder . The compound has a molecular weight of 227.06 .Scientific Research Applications
Synthesis and Derivative Formation
The compound 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, its transformation into 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives has been reported, leading to compounds that exhibit bacteriostatic or tuberculostatic activity, highlighting its utility in developing antimicrobial agents (Miszke et al., 2008).
Catalytic Applications
The compound is also involved in catalytic processes, such as in the synthesis of N-Heterocyclic Carbene Gold(I) Complexes. These complexes show significant promise in medicinal chemistry due to their antiproliferative, anticancer, and antibacterial properties. Understanding their reaction behavior in aqueous media is crucial for their development, and 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile plays a role in these studies (Goetzfried et al., 2020).
Large-Scale Synthesis
The compound is also integral to methodologies developed for the large-scale synthesis of related heterocyclic analogues, such as alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This demonstrates its value in facilitating efficient access to important heterocyclic cores, which are vital in pharmaceutical research and development (Morgentin et al., 2009).
Photolytic and Electrochemical Studies
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is also studied in the context of photolytic and electrochemical experiments to understand the behavior of alkyl radicals containing beta-leaving groups. This research contributes to the broader understanding of radical chemistry and its implications for synthetic methodologies (Bales et al., 2001).
Antimicrobial Activity
Moreover, the compound's derivatives have been evaluated for their antimicrobial activity, showing potential as novel antibacterial agents. This underscores the compound's significance in the search for new antimicrobial compounds, which is a critical area of research given the rising challenge of antibiotic resistance (Bogdanowicz et al., 2013).
Mechanism of Action
Safety and Hazards
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFDQTTYUKQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275188 | |
Record name | 5-Bromo-2-methoxy-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile | |
CAS RN |
1227591-98-1 | |
Record name | 5-Bromo-2-methoxy-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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